4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 886370-99-6
VCID: VC2288592
InChI: InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
SMILES: C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

CAS No.: 886370-99-6

Cat. No.: VC2288592

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone - 886370-99-6

Specification

CAS No. 886370-99-6
Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
IUPAC Name 1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Standard InChI Key IKAPDKROUMAHCC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Composition

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone has a well-defined molecular structure with the chemical formula C8H3ClF4O and a molecular weight of 226.55 g/mol. The structural arrangement features a benzene ring with chlorine at the 4' position and fluorine at the 2' position, while a trifluoroacetyl group (CF3CO-) is attached to the ring.

The molecule's chemical identifiers provide standardized representations of its structure:

Identifier TypeValue
Standard InChIInChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Standard InChIKeyIKAPDKROUMAHCC-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
Canonical SMILESC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
PubChem Compound24726836

Table 1: Chemical Identifiers for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Physical and Chemical Characteristics

The physical and chemical properties of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone are influenced by its halogenated structure. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) significantly affects the electron density distribution within the molecule, resulting in distinct reactivity patterns. The compound's electrophilic carbonyl group, combined with the electron-withdrawing halogen substituents, makes it particularly reactive in nucleophilic addition reactions.

Synthesis Methods and Preparation

Insights from Related Compounds

The synthesis of related compound 3,5-dichloro-2,2,2-trifluoroacetophenone involves a reaction sequence beginning with piperidine and ethyl trifluoroacetate to obtain an intermediate, followed by a Grignard reaction with a chlorinated benzene derivative. This process potentially offers insights into strategies that might be adapted for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone synthesis .

Comparative Analysis with Similar Compounds

Structural Comparisons

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone shares structural similarities with other halogenated acetophenones, such as 4'-Fluoro-2'-(trifluoromethyl)acetophenone. The key differences lie in the positions and types of halogen substituents on the aromatic ring. These structural variations result in different electronic properties, affecting reactivity and potential applications.

CompoundStructural DifferencesNotable Features
4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenoneChloro at 4' position, Fluoro at 2' position, Trifluoroacetyl groupMultiple electron-withdrawing groups; enhanced electrophilicity
4'-Fluoro-2'-(trifluoromethyl)acetophenoneFluoro at 4' position, Trifluoromethyl at 2' position, Acetyl groupEnhanced biological activity; candidate for therapeutic applications
3,5-dichloro-2,2,2-trifluoroacetophenoneDichloro at 3',5' positions, Trifluoroacetyl groupUsed as an intermediate in pharmaceutical synthesis

Table 2: Comparison of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone with Similar Compounds

Reactivity Differences

The different substitution patterns in these compounds lead to variations in their chemical reactivity. The position and nature of halogen substituents affect electron distribution, which in turn influences the reactivity of the carbonyl group and the aromatic ring toward various nucleophiles and electrophiles. The presence of chlorine at the 4' position in 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone likely decreases electron density in the aromatic ring more significantly than a fluoro substituent would, potentially leading to decreased nucleophilicity of the ring but enhanced electrophilicity of the carbonyl group.

Applications in Chemical Synthesis

Role as a Synthetic Intermediate

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern with multiple halogens makes it particularly useful in creating compounds with specific electronic and steric properties.

The presence of the trifluoroacetyl group provides a reactive site for various transformations, including:

  • Condensation reactions to form heterocyclic compounds

  • Reduction to corresponding alcohols

  • Addition reactions with various nucleophiles

  • Coupling reactions to create more complex structures

Safety AspectRecommendation
ClassificationIrritant
Personal Protective EquipmentGloves, safety glasses
Storage ConditionsWell-ventilated area, away from incompatible substances
Handling PrecautionsAvoid skin contact, inhalation, and ingestion

Table 3: Safety and Handling Recommendations for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Current Research and Future Perspectives

Related Compound Research

Research on similar compounds like 4'-Fluoro-2'-(trifluoromethyl)acetophenone has demonstrated potential in therapeutic applications, particularly in anticancer research and enzyme inhibition. These findings might inspire similar investigations into the biological activity of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone, although such work would need to establish the specific structure-activity relationships relevant to this particular compound.

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